molecular formula C17H17FN2OS B2590708 N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034232-98-7

N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2590708
CAS No.: 2034232-98-7
M. Wt: 316.39
InChI Key: QPDMQICBKRHCEA-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” is a synthetic organic compound that features a cyclopropyl-substituted pyridine ring and a fluorophenyl thioether moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, cyclopropyl substitution can be introduced via cyclopropanation reactions.

    Thioether Formation:

    Amide Bond Formation: The final step involves coupling the pyridine and thioether intermediates through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow chemistry, automated synthesis, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridine ring or the thioether linkage, potentially leading to ring hydrogenation or cleavage of the thioether bond.

    Substitution: The aromatic fluorine could be a site for nucleophilic aromatic substitution, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives or cleaved thioether products.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible therapeutic applications if it exhibits biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-chlorophenyl)thio)acetamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-bromophenyl)thio)acetamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

The presence of the fluorine atom in “N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” can significantly influence its chemical reactivity and biological activity, potentially enhancing its stability, binding affinity, or metabolic profile compared to its analogs.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c18-15-3-5-16(6-4-15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-1-2-13/h3-8,10,13H,1-2,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDMQICBKRHCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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